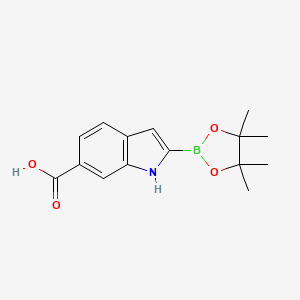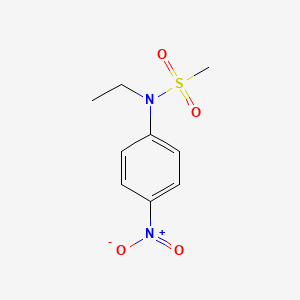
N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cytotoxic and Carbonic Anhydrase Inhibitory Effects
A study focusing on compounds similar to the specified chemical structure, including 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, revealed significant cytotoxic and carbonic anhydrase inhibitory effects. These compounds demonstrated good inhibition profiles on human carbonic anhydrase IX and XII, indicating potential for development as novel anticancer agents due to their tumor selectivity and potency selectivity expression values (Gul et al., 2016).
Interaction Studies in Aqueous Solutions
Research on interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including compounds structurally related to the specified chemical, explored the effect of temperature and concentration on interactions. These studies provided insights into solute-solute, solute-solvent, and solvent-solvent interactions in the mixtures (Raphael et al., 2015).
Synthesis and Antidepressant Activity
Another study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for their antidepressant and neurotoxicity screening. One of the compounds in this series reduced immobility time significantly in tests, suggesting potential antidepressant medication applications (Mathew et al., 2014).
Structural Studies of Derivatives
A study conducted structural analysis of three nimesulidetriazole derivatives, including compounds similar to the specified chemical. The research focused on understanding the nature of intermolecular interactions, which is crucial for the development of new drugs or materials (Dey et al., 2015).
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores combined hydroxy-benzopyran ring with methylsulfonylaminophenyl group. This study demonstrated the potential for creating new antiarrhythmic and antioxidant compounds (Koufaki et al., 2006).
Mecanismo De Acción
Mode of Action
The presence of a hydroxyphenyl group suggests potential interactions with proteins or enzymes that recognize this structural motif .
Biochemical Pathways
Without identified targets, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, which can be influenced by these properties, is also unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Propiedades
IUPAC Name |
N-[3-[3-(4-hydroxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-19(24)22-18(13-7-9-16(23)10-8-13)12-17(20-22)14-5-4-6-15(11-14)21-27(2,25)26/h4-11,18,21,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBGNOMQIOAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)



![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)
